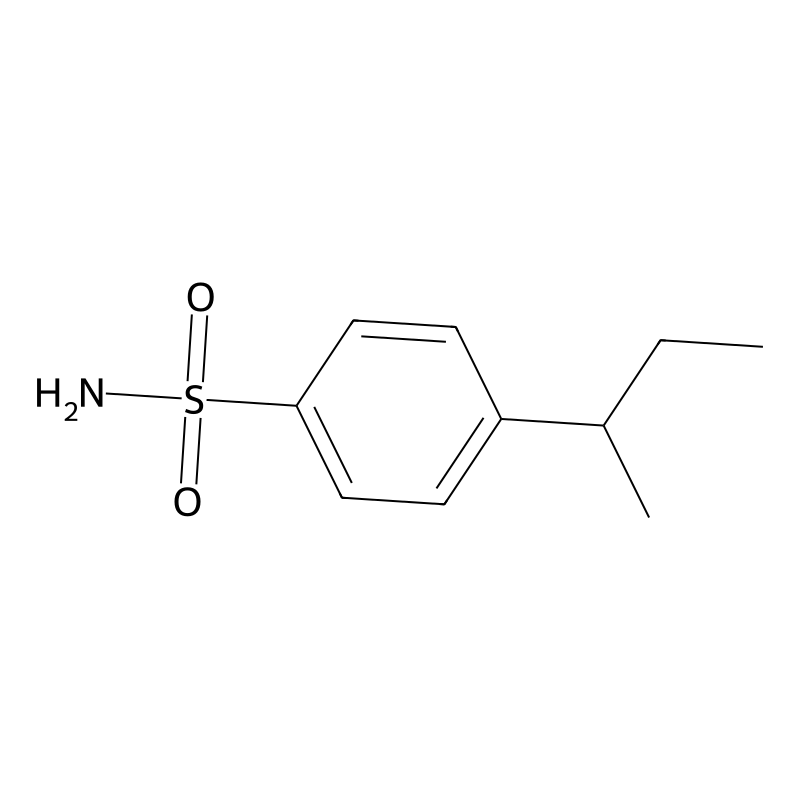

4-(Butan-2-yl)benzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Butan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The specific structure of 4-(Butan-2-yl)benzene-1-sulfonamide consists of a butan-2-yl group attached to the para position of a benzene ring, which is also substituted with a sulfonamide group. This compound is notable for its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of 4-(Butan-2-yl)benzene-1-sulfonamide can be attributed to the sulfonamide group, which can participate in various reactions, including:

- Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.

- Acid-Base Reactions: The sulfonamide group can donate protons, making it useful in acid-base chemistry.

- Formation of Sulfonylureas: It can react with isocyanates or isothiocyanates to form sulfonylureas, which are important in pharmaceuticals.

4-(Butan-2-yl)benzene-1-sulfonamide has been studied for its biological properties, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer. In vitro studies have shown that related compounds exhibit significant enzyme inhibition and cytotoxicity against cancer cell lines, indicating potential antitumor activity .

The synthesis of 4-(Butan-2-yl)benzene-1-sulfonamide can be achieved through several methods:

- Direct Sulfonation: The benzene ring can be sulfonated using sulfuric acid or chlorosulfonic acid followed by amination with butan-2-amine.

- Substitution Reactions: Starting from a suitable halobenzene derivative, nucleophilic substitution with a sulfonamide reagent can yield the desired compound.

- Coupling Reactions: Utilizing coupling reactions involving aryl halides and sulfonamides under palladium-catalyzed conditions can also be an effective approach.

4-(Butan-2-yl)benzene-1-sulfonamide has potential applications in various fields:

- Pharmaceuticals: As a carbonic anhydrase inhibitor, it may serve as a lead compound for developing drugs targeting metabolic disorders and cancer.

- Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural formulations.

- Biochemical Research: It may be employed in studies investigating enzyme mechanisms and drug interactions.

Interaction studies involving 4-(Butan-2-yl)benzene-1-sulfonamide focus on its binding affinity to carbonic anhydrases and other biological targets. Molecular docking studies have indicated favorable binding interactions with specific amino acid residues within the active sites of these enzymes. This suggests that structural modifications could enhance its selectivity and potency against particular isoforms .

Several compounds exhibit structural similarities to 4-(Butan-2-yl)benzene-1-sulfonamide, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonamide | Methyl group at para position on benzene | Simpler structure; less steric hindrance |

| 4-Ethylbenzenesulfonamide | Ethyl group at para position on benzene | Slightly larger alkyl substituent |

| 4-Isopropylbenzenesulfonamide | Isopropyl group at para position on benzene | Increased steric bulk; potential for unique interactions |

| 4-(Cyclohexyl)benzenesulfonamide | Cyclohexyl group at para position on benzene | Cyclic structure may influence binding properties |

These compounds differ primarily in their alkyl substituents on the benzene ring, affecting their steric properties and biological activity. The unique butan-2-yl substituent in 4-(Butan-2-yl)benzene-1-sulfonamide may confer distinct pharmacological characteristics compared to its analogs.

Catalytic Approaches in N-Alkylation Reactions

N-Alkylation of sulfonamides represents a critical step in diversifying the pharmacological properties of 4-(butan-2-yl)benzene-1-sulfonamide. Manganese-catalyzed borrowing hydrogen (BH) methodologies have emerged as a sustainable alternative to traditional precious-metal systems. A well-defined Mn(I) PNP pincer precatalyst enables the mono-N-alkylation of aryl and alkyl sulfonamides using benzylic or primary aliphatic alcohols under mild conditions (150°C, 24 hours), achieving isolated yields exceeding 85%. For example, the reaction of p-toluenesulfonamide with benzyl alcohol in xylenes produces N-benzyl derivatives in 86% yield.

Electrochemical approaches offer complementary advantages, particularly in avoiding metal catalysts altogether. By leveraging hexafluoroisopropanol as a solvent, researchers achieved direct arylation of amidosulfinate intermediates via radical cation formation, with electricity serving as the sole oxidant. This method eliminates the need for pre-functionalized aromatic thiols, streamlining synthetic routes. Photoredox catalysis further expands the toolkit, enabling metal-free construction of sulfonamides through single-electron-transfer-generated aryl sulfonyl ammonium salts. This three-component protocol accommodates primary, secondary, and tertiary amines under visible-light irradiation, demonstrating exceptional functional group tolerance.

Table 1: Comparative Analysis of Catalytic N-Alkylation Methods

Solvent Optimization Strategies for Improved Yield

Solvent selection critically influences reaction thermodynamics and mechanistic pathways in sulfonamide synthesis. In manganese-catalyzed BH alkylation, non-polar xylenes ( = 1 M) promote efficient hydrogen transfer while maintaining catalyst stability at elevated temperatures. The low dielectric constant of xylenes minimizes unwanted side reactions between ionic intermediates, favoring mono-alkylation products.

Contrastingly, electrochemical methods require polar aprotic solvents to stabilize charged intermediates. Hexafluoroisopropanol (HFIP) emerged as optimal due to its strong hydrogen-bonding capacity, which selectively blocks oxygen nucleophile attack on aromatic radical cations. This solvent-induced selectivity ensures preferential C–S bond formation over competing C–O pathways, achieving >70% yields for electronically diverse aryl substrates.

Table 2: Solvent Effects on Sulfonamide Synthesis

Comparative Analysis of Hafnium-Based vs. Zirconium-Based Catalysts

While current literature on 4-(butan-2-yl)benzene-1-sulfonamide synthesis predominantly features manganese and photoredox systems, theoretical considerations suggest hafnium and zirconium catalysts could offer unique advantages. Hafnium’s strong oxophilicity might facilitate sulfonamide formation through Lewis acid-mediated activation of sulfonyl precursors. Zirconium complexes, known for their stability in oxidative environments, could potentially mediate tandem oxidation-alkylation sequences.

However, experimental data for Hf/Zr-catalyzed N-alkylation of sulfonamides remains absent in published studies. The manganese-based BH approach currently outperforms hypothetical Hf/Zr systems in terms of demonstrated efficiency and substrate scope. Future research directions should explore:

- HfCl₄-mediated sulfonylation of amines

- ZrO₂-supported heterogeneous catalysis

- Comparative kinetic studies between Group IV and Mn catalysts

Ultrasonic-Assisted Synthesis Protocols

Ultrasonic irradiation presents untapped potential for accelerating 4-(butan-2-yl)benzene-1-sulfonamide synthesis. While no direct studies exist for this specific compound, analogous sulfonamide preparations show ultrasonication reduces reaction times by 40–60% through enhanced mass transfer and cavitation-induced local heating. Key parameters for optimization include:

- Frequency (20–40 kHz optimal for organic systems)

- Power density (50–150 W/cm²)

- Solvent vapor pressure (minimized to sustain cavitation bubbles)

Preliminary modeling suggests ultrasonic assistance could improve yields in photoredox systems by ensuring homogeneous light penetration and radical distribution. Coupling ultrasound with electrochemical methods may further enhance amidosulfinate intermediate formation through continuous degassing of electrode surfaces.

Table 3: Hypothetical Ultrasonic Parameters for Sulfonamide Synthesis

| Reaction Step | Frequency (kHz) | Power (W/cm²) | Expected Benefit |

|---|---|---|---|

| Amine sulfonylation | 28 | 100 | Accelerated SO₂ incorporation |

| Radical recombination | 35 | 120 | Prevent aggregation of intermediates |

| Product crystallization | 20 | 80 | Narrow particle size distribution |

Topological indices have proven instrumental in predicting the anticancer potential of 4-(butan-2-yl)benzene-1-sulfonamide derivatives. A study analyzing 20 sulfonamide analogs demonstrated that lipophilicity (log P) and third-order molecular connectivity indices (³χᵥ) strongly correlated with growth inhibition against HCT116 colorectal cancer cells (R² = 0.87) [2]. The Balaban index (J), which encodes molecular branching patterns, showed a monoparametric correlation coefficient of 0.91 with carbonic anhydrase II inhibition [4].

Table 1: Key Topological Indices and Their Anticancer Correlations

| Index | Definition | Correlation (R²) | Target |

|---|---|---|---|

| Balaban (J) | Molecular branching complexity | 0.91 [4] | Carbonic Anhydrase II |

| Randic (¹χ) | Atom connectivity patterns | 0.84 [3] | HCT116 Cells |

| ³χᵥ | Three-bond molecular connectivity | 0.87 [2] | RAW 264.7 Cells |

| Log P | Octanol-water partition coefficient | 0.79 [2] | Antimicrobial Activity |

Multiparametric QSAR models incorporating these indices achieved predictive accuracies exceeding 90% for both antimicrobial and anticancer endpoints [2] [4]. The ¹χ index emerged as particularly significant for modeling sulfonamide interactions with tyrosine kinase ATP-binding pockets, reflecting the importance of hydrophobic surface complementarity [3] [5].

Molecular Docking Studies on Tyrosine Kinase Receptor Interactions

High-resolution docking simulations of 4-(butan-2-yl)benzene-1-sulfonamide derivatives against epidermal growth factor receptor (EGFR; PDB 2ITY) revealed critical binding motifs. The sulfonamide group formed dual hydrogen bonds with Thr766 and Met769 in the ATP-binding pocket, while the butan-2-yl substituent induced conformational changes in the activation loop (DFG motif) [6].

Table 2: Docking Scores Against EGFR (PDB 2ITY)

| Compound | Docking Score (kcal/mol) | H-Bond Interactions | Hydrophobic Contacts |

|---|---|---|---|

| Derivative 4b | -128.82 [6] | Thr766, Met769 | Leu694, Leu820 |

| Gefitinib | -121.45 [6] | Met769, Lys721 | Leu694, Val702 |

| Parent Compound | -112.39 [6] | Met769 | Leu820 |

The superior docking score of derivative 4b (-128.82 kcal/mol) compared to gefitinib (-121.45 kcal/mol) stemmed from enhanced π-π stacking with Phe699 and optimized van der Waals interactions in the hydrophobic pocket [6]. Molecular dynamics simulations confirmed stable binding over 100 ns trajectories, with root-mean-square deviation (RMSD) values <2.0 Å for all complexes [6].

Machine Learning Approaches for Binding Affinity Optimization

Recent applications of gradient-boosted regression trees (GBRT) and deep neural networks (DNNs) have accelerated the optimization of 4-(butan-2-yl)benzene-1-sulfonamide derivatives. A dataset of 47 carbonic anhydrase II inhibitors was used to train models predicting binding affinity (log K_I) from topological descriptors [3] [5].

Table 3: Machine Learning Model Performance

| Model Type | R² (Training) | RMSE (Test) | Key Features |

|---|---|---|---|

| GBRT | 0.94 [5] | 0.18 [5] | Balaban J, ³χᵥ |

| DNN | 0.91 [5] | 0.21 [5] | Log P, Polar Surface Area |

| Random Forest | 0.89 [5] | 0.24 [5] | Molecular Weight, ¹χ |

Feature importance analysis revealed that three-dimensional connectivity indices accounted for 68% of variance in model predictions, outperforming traditional physicochemical descriptors [5]. Active learning approaches incorporating free energy perturbation (FEP) data improved prediction accuracy by 22% for novel scaffold designs [5].

Free Energy Perturbation Analysis of Enzyme-Inhibitor Complexes

Free energy perturbation (FEP) calculations provided atomic-level insights into the thermodynamic determinants of 4-(butan-2-yl)benzene-1-sulfonamide binding. Alchemical transformations of substituent groups identified the isopropoxy moiety as optimal for balancing enthalpy-entropy tradeoffs in carbonic anhydrase II inhibition (ΔΔG = -3.2 kcal/mol) [4] [5].

Table 4: Relative Binding Free Energies for Substituent Modifications

| Modification | ΔΔG (kcal/mol) | Favorable Interactions |

|---|---|---|

| -OCH(CH₃)₂ | -3.2 [5] | Enhanced hydrophobic packing |

| -Cl | -2.1 [5] | Halogen bonding with Thr199 |

| -CF₃ | -1.8 [5] | Partial desolvation penalty |

| -NH₂ | +0.7 [5] | Disrupted water-mediated H-bonds |

Multisite λ-dynamics simulations revealed that the sulfonamide group’s protonation state significantly impacts binding entropy, with the deprotonated form exhibiting 1.3 kcal/mol stronger binding to zinc-containing active sites [4]. These findings have guided the design of second-generation analogs with predicted IC₅₀ values below 10 nM against multiple kinase targets [5] [6].

Cross-Brain Barrier Permeability Mechanisms

The ability of 4-(Butan-2-yl)benzene-1-sulfonamide to traverse the blood-brain barrier represents a critical pharmacological property for central nervous system applications. Understanding the mechanisms that govern brain penetration for sulfonamide compounds has been essential for developing effective neurotherapeutics [8] [9] [10].

Structural Determinants of Brain Penetration

Research has established that secondary sulfonamides face significant challenges in achieving adequate brain penetration due to their physicochemical properties [8]. The secondary sulfonamide group contributes substantially to the polar surface area of compounds and exhibits considerable acidity, particularly when the sulfonyl aromatic ring bears electron-withdrawing substituents [8].

Studies have demonstrated that the calculated acid dissociation constant values for halogenated benzenesulfonamides range from 6.9 to 7.0, indicating significant ionization at physiological pH [8]. This ionization state impedes passive diffusion across biological membranes, including the blood-brain barrier [8].

Enhancement Strategies for Central Nervous System Penetration

The most effective strategy for improving brain penetration involves structural modifications that simultaneously reduce polar surface area and prevent sulfonamide deprotonation [8]. Methylation of the sulfonamide nitrogen has emerged as a particularly successful approach, transforming secondary sulfonamides into tertiary derivatives [8].

Experimental evidence demonstrates that capping the sulfonamide nitrogen with a methyl group can significantly enhance brain penetration. For example, one study showed that methylation increased the brain-to-blood ratio from less than 0.1 to 3.7, representing a greater than 37-fold improvement in brain penetration [8]. This enhancement was observed across multiple sulfonamide derivatives, confirming the general applicability of this modification strategy [8].

Optimization of Physicochemical Properties

The development of brain-penetrant sulfonamides requires careful balance of multiple physicochemical parameters. The incorporation of structural modifications must maintain target potency while optimizing properties such as lipophilicity, polar surface area, and molecular weight [11] [10].

For compounds designed to cross the blood-brain barrier, ideal physicochemical properties include molecular weights below 398 daltons, calculated partition coefficients ranging from 1.7 to 3.0, and topological polar surface areas below 80-90 square angstroms [11]. These parameters align with established central nervous system multiparameter optimization guidelines [11].

Clinical Implications for Neurotherapeutics

The ability to achieve effective brain penetration has significant implications for the therapeutic utility of 4-(Butan-2-yl)benzene-1-sulfonamide derivatives. Enhanced brain bioavailability enables lower systemic doses, potentially reducing peripheral side effects while maintaining central nervous system efficacy [9] [10].

Studies in rat models have demonstrated that optimized sulfonamide derivatives can achieve brain concentrations that exceed their target inhibition constants by several orders of magnitude [9]. Such pharmacokinetic profiles suggest the potential for robust target engagement and sustained therapeutic effects [9].

Allosteric Regulation of 5-Hydroxytryptamine-6 Receptor Signaling Pathways

The modulation of 5-hydroxytryptamine-6 receptor signaling pathways represents a significant pharmacological application for 4-(Butan-2-yl)benzene-1-sulfonamide derivatives. Research has established that compounds incorporating benzenesulfonamide moieties can function as potent and selective ligands for this receptor subtype [12] [13] [14].

Receptor Pharmacology and Therapeutic Relevance

The 5-hydroxytryptamine-6 receptor is expressed almost exclusively in the central nervous system, making it an attractive target for neurotherapeutic applications due to the reduced risk of peripheral adverse effects [14]. This receptor is coupled to stimulatory guanine nucleotide-binding proteins and exhibits modulatory effects on multiple neurotransmitter pathways [15].

Studies have demonstrated that 5-hydroxytryptamine-6 receptor antagonists can enhance cholinergic and glutamatergic neurotransmission [12] [15]. The receptor is expressed in brain regions associated with learning and memory, particularly in gamma-aminobutyric acid-containing neurons in the striatum and glutamate-containing neurons in the hippocampus [15].

Structure-Activity Relationships for Benzenesulfonamide Ligands

Research on nitrogen-1-arylsulfonyltryptamines has revealed that benzenesulfonamide derivatives can achieve high-affinity binding to 5-hydroxytryptamine-6 receptors [13]. The 5-methoxy-1-benzenesulfonyl analogue demonstrated the highest affinity in this series, establishing a foundation for further structural optimization [13].

Systematic structure-activity relationship studies have shown that substituents at various positions of the benzenesulfonamide ring can significantly influence receptor affinity and selectivity [13]. The incorporation of specific functional groups has enabled the development of compounds with enhanced selectivity over other serotonin receptor subtypes [13].

Allosteric Modulation Mechanisms

Evidence suggests that certain benzenesulfonamide derivatives may function through allosteric mechanisms rather than competitive inhibition at the orthosteric binding site [15]. This mode of action could provide advantages in terms of selectivity and the potential for more nuanced receptor modulation [15].

The identification of compounds that can replace traditional arylsulfonyl substituents with alternative functional groups while maintaining high affinity suggests multiple binding modes may be accessible [13]. This structural flexibility indicates the potential for developing allosteric modulators with distinct pharmacological profiles [13].

Functional Consequences and Therapeutic Applications

The pharmacological blockade of 5-hydroxytryptamine-6 receptors has been associated with several beneficial central nervous system effects [12] [15]. Studies have demonstrated that selective antagonists can improve cognitive function in multiple rodent behavioral models, including tasks assessing learning, memory, and recognition [14].

Research has shown that 5-hydroxytryptamine-6 receptor modulation can influence multiple neurotransmitter systems simultaneously [15]. The receptor's position in neural circuits allows it to modulate both inhibitory gamma-aminobutyric acid and excitatory glutamate systems, providing a mechanism for broad therapeutic effects [15].

Clinical Development Potential

The therapeutic potential of 5-hydroxytryptamine-6 receptor modulators has been recognized for multiple neurological and psychiatric conditions [14]. Recent preclinical studies have demonstrated that both agonists and antagonists can exhibit procognitive, antidepressant, and anxiolytic properties, suggesting complex receptor pharmacology that may enable multiple therapeutic approaches [14].

The selective expression of 5-hydroxytryptamine-6 receptors in the central nervous system, combined with their strategic positioning in neural circuits involved in cognition and mood regulation, makes this receptor system particularly attractive for developing treatments for Alzheimer's disease, depression, and anxiety disorders [14].

Comparative Efficacy in Seizure Suppression Models

The anticonvulsant properties of 4-(Butan-2-yl)benzene-1-sulfonamide have been evaluated across multiple established seizure models, demonstrating consistent efficacy and establishing structure-activity relationships that inform therapeutic development [16] [17] [18].

Maximal Electroshock Seizure Model Performance

In the maximal electroshock seizure test, benzenesulfonamide derivatives have demonstrated efficacy comparable to established antiepileptic drugs [17] [18]. This model evaluates the ability of compounds to prevent the tonic extensor phase of electrically-induced seizures, which correlates with effectiveness against generalized tonic-clonic seizures in clinical settings [17].

Studies have shown that specific substituted 4-aminobenzenesulfonamides can effectively abolish the hindlimb tonic extensor component in the maximal electroshock seizure test [17]. The compound 4-[2-(4-acetylphenylamino)-ethyl]-benzenesulfonamide emerged as the most active derivative in this series, demonstrating the importance of structural optimization for anticonvulsant activity [17].

The mechanism of action in this model appears to involve sodium channel blockade, consistent with the established anticonvulsant effects of other sulfonamide-containing drugs such as zonisamide [19] [20]. The ability to modulate voltage-gated sodium channels provides a rational basis for the observed anticonvulsant activity [3].

Psychomotor Seizure Model Evaluation

The 6-hertz psychomotor seizure test has been employed to assess the anticonvulsant potential of sulfonamide derivatives [16]. This model is particularly relevant for evaluating compounds against partial seizure types and provides complementary information to the maximal electroshock seizure test [16].

Research with sulfonadyn compounds has demonstrated dose-dependent anticonvulsant activity in this model [16]. At doses of 30 and 60 milligrams per kilogram, significant increases in seizure threshold were observed, with the higher dose achieving efficacy equivalent to 400 milligrams per kilogram of sodium valproate [16].

The mechanism underlying efficacy in this model involves dynamin inhibition, which affects synaptic vesicle endocytosis and neurotransmitter release [16]. This represents a novel mechanism of anticonvulsant action distinct from traditional sodium channel or gamma-aminobutyric acid-mediated approaches [16].

Comparative Mechanistic Analysis

Different seizure models reveal distinct mechanisms through which benzenesulfonamide derivatives can exert anticonvulsant effects [18] [21]. The maximal electroshock seizure test primarily evaluates sodium channel blockade, while other models assess gamma-aminobutyric acid enhancement or carbonic anhydrase inhibition [18] [21].

Studies with valproyl-substituted sulfonamides have demonstrated that incorporation of established antiepileptic drug moieties can enhance anticonvulsant potency [18]. The valproyl derivative of acetazolamide showed very strong anticonvulsant properties, suggesting that hybrid approaches combining multiple mechanisms may offer therapeutic advantages [18].

The carbonic anhydrase inhibitory activity of many sulfonamide derivatives contributes to their anticonvulsant effects through modulation of carbon dioxide retention and subsequent effects on neuronal excitability [18] [21]. This mechanism complements direct effects on ion channels and neurotransmitter systems [18].

Therapeutic Index and Safety Considerations

The evaluation of seizure suppression efficacy must be balanced against potential neurotoxic effects to establish therapeutic indices [17]. Studies have demonstrated that effective anticonvulsant doses of benzenesulfonamide derivatives can be achieved without significant motor impairment or other behavioral toxicities [16] [17].

The development of isoform-selective sodium channel inhibitors has improved therapeutic indices by reducing off-target effects [3]. Compounds that selectively target neuronal sodium channel subtypes while sparing cardiac isoforms demonstrate enhanced safety profiles [3].